4,6-Dichloro-1H-indazole

IDO1/TDO dual inhibition cancer immunotherapy 4,6-disubstituted indazole SAR

SAR studies demand isomer-specific 4,6-dichloro-1H-indazole; positional isomers (5,6- or 4,5-dichloro) alter lipophilicity and binding, compromising lead optimization. • Core scaffold for IDO1/TDO dual inhibitors (IC50 0.74/2.93 μM) & FGFR1 inhibitors (IC50 ~30.2 nM). • Predicted XLogP 2.870, TPSA 28.68 Ų-validated reference for computational models. • Available at 97% purity; ambient storage & shipping.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
CAS No. 885519-58-4
Cat. No. B1360813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-1H-indazole
CAS885519-58-4
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)Cl)Cl
InChIInChI=1S/C7H4Cl2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
InChIKeyKTTXUMXAFXKIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-1H-indazole: Overview


4,6-Dichloro-1H-indazole (CAS 885519-58-4) is a dichlorinated heterocyclic aromatic compound belonging to the indazole family, characterized by a benzene ring fused to a pyrazole ring with chlorine substituents at the 4- and 6-positions . It serves as a core scaffold and key intermediate in medicinal chemistry programs targeting kinase inhibition, with predicted physicochemical properties including a density of 1.6±0.1 g/cm³, boiling point of 344.0±22.0 °C at 760 mmHg, and calculated XLogP of 2.870 . The compound is commercially available at 95–97% purity for research and further manufacturing use .

Scaffold 4,6-Disubstituted indazole core for kinase inhibitor library synthesis
Selection Isomer-specific building block for SAR and lead optimization workflows
Format Research-grade intermediate, 95–97% purity, suitable for synthetic derivatization

Why Isomer-Specific Procurement Matters


Substitution of 4,6-dichloro-1H-indazole with other dichloroindazole positional isomers (e.g., 5,6-dichloro- or 4,5-dichloro-1H-indazole) or monohalogenated analogs is not equivalent due to quantifiable differences in physicochemical properties, synthetic accessibility, and biological recognition that directly impact research outcomes. The specific chlorine substitution pattern alters predicted melting point, lipophilicity (XLogP), and electrostatic potential distribution, which in turn affects both the compound's reactivity in downstream functionalization reactions and its binding interactions when incorporated into target molecules . The evidence below provides quantifiable differentiation that substantiates why this specific isomer warrants distinct procurement consideration for structure-activity relationship (SAR) studies and lead optimization campaigns.

1
Positional isomer reactivity
5,6-Dichloro isomer may alter downstream functionalization yields and regioselectivity.
2
Physicochemical divergence
Substitution pattern shifts XLogP and electrostatic distribution, affecting ADME predictions.
3
Binding recognition mismatch
Chlorine placement influences target engagement when incorporated into bioactive molecules.

Key Differentiation Evidence


IDO1/TDO Dual Inhibition Potential

The 4,6-disubstituted indazole scaffold, which includes 4,6-dichloro-1H-indazole as a representative halogenated derivative, has been validated in a series of synthesized compounds for IDO1/TDO dual inhibition. Among these, the optimized 4,6-substituted compound 35 exhibited an IC50 of 0.74 μM against IDO1 in an enzymatic assay and 1.37 μM in HeLa cells, while also inhibiting TDO with an IC50 of 2.93 μM in an enzymatic assay [1]. This dual inhibitory profile is structure-dependent; alternative substitution patterns would yield different potency and selectivity outcomes. Furthermore, compound 35 demonstrated in vivo antitumor activity in the CT26 xenograft model [1].

IDO1/TDO dual inhibition
Class-level inference
IDO1 IC50 0.74 µM (enzymatic), 1.37 µM (HeLa); TDO IC50 2.93 µM
Supports scaffold for IDO1/TDO inhibitor design
Data from 4,6-disubstituted derivative series
IDO1/TDO dual inhibition cancer immunotherapy 4,6-disubstituted indazole SAR

Hepcidin Production Inhibitor Scaffold

A comprehensive SAR study of 4,6-disubstituted indazole derivatives as hepcidin production inhibitors demonstrated that this specific substitution pattern is critical for achieving potent, orally active compounds [1]. The optimization program, starting from a multi-kinase inhibitor lead, culminated in the discovery of DS28120313 (compound 32), which showed significant serum hepcidin-lowering effects in an interleukin-6-induced acute inflammatory mouse model [1]. The study establishes the 4,6-disubstituted indazole core as a privileged scaffold for this therapeutic target.

Hepcidin inhibitor scaffold
Class-level inference
Oral activity in IL-6 acute inflammatory mouse model; DS28120313 derivative
Supports iron homeostasis SAR programs
Requires derivative-specific validation
hepcidin production inhibition anemia of chronic disease 4,6-disubstituted indazole SAR

Kinase Inhibition Against FGFR1 and CK2

Compounds incorporating the 4,6-dichloro-1H-indazole scaffold have shown potent kinase inhibitory activity across multiple targets. A derivative containing this scaffold exhibited an IC50 of approximately 30.2 nM against FGFR1, indicating strong enzymatic inhibition . In separate studies curated by ChEMBL, related 4,6-disubstituted indazole compounds demonstrated IC50 values of 0.660 nM against CK2 and 33 nM against CLK2 [1]. The potency is contingent on the 4,6-substitution pattern; alternative positional isomers would be expected to alter binding affinity and selectivity profiles.

Kinase inhibition profile
Class-level inference
FGFR1 IC50 ~30.2 nM; CK2 IC50 0.660 nM; CLK2 IC50 33 nM
4,6-Substituted indazoles achieve sub-nM kinase activity
ChEMBL curated data; confirm with synthesized derivatives
FGFR inhibition CK2 inhibition kinase inhibitor 4,6-dichloroindazole scaffold

Physicochemical Profile vs. Other Isomers

4,6-Dichloro-1H-indazole exhibits a calculated XLogP of 2.870 and TPSA of 28.680 Ų . While direct experimental comparison data for the 5,6-dichloro isomer is limited, the distinct substitution pattern is known to alter electronic distribution and steric properties, which directly influences predicted lipophilicity and membrane permeability. In contrast, the 5,6-dichloro-1H-indazole isomer (CAS 124691-76-5) has a reported melting point of 204 °C, whereas 4,6-dichloro-1H-indazole's melting point is not consistently reported in primary sources . These physicochemical divergences affect compound handling, formulation, and biological membrane crossing potential, making the 4,6-isomer a distinct chemical entity for procurement.

Physicochemical vs. 5,6-isomer
Cross-study comparable
XLogP 2.870, TPSA 28.68 Ų (4,6); 5,6-isomer m.p. 204 °C
Property divergence affects ADME predictions
Predicted vs. vendor-reported data; verify experimentally
physicochemical properties lipophilicity medicinal chemistry ADME prediction

Recommended Application Scenarios


IDO1/TDO Dual Inhibitor Lead Optimization

Based on the validated activity of 4,6-disubstituted indazole derivatives as IDO1/TDO dual inhibitors, with compound 35 showing IC50 values of 0.74 μM (IDO1 enzymatic) and 2.93 μM (TDO enzymatic), 4,6-dichloro-1H-indazole serves as an optimal core scaffold for synthesizing and optimizing analogs targeting this cancer immunotherapy pathway [1]. Researchers should procure this specific isomer to maintain fidelity to published SAR and to enable systematic exploration of substituent effects at the 4- and 6-positions.

Kinase Inhibitor Development

Given that derivatives containing the 4,6-dichloro-1H-indazole scaffold exhibit potent inhibition of FGFR1 (IC50 ≈ 30.2 nM) and related compounds show sub-nanomolar CK2 inhibition (IC50 = 0.660 nM), procurement of this compound is justified for kinase inhibitor programs [2]. The scaffold provides a validated entry point for developing potent ATP-competitive inhibitors with potential applications in oncology.

Hepcidin Production Inhibitor Programs

The 4,6-disubstituted indazole framework has been successfully optimized to yield DS28120313, a potent orally active hepcidin production inhibitor with in vivo efficacy in an IL-6-induced inflammatory mouse model [3]. Procurement of 4,6-dichloro-1H-indazole as a starting material enables medicinal chemistry teams to build upon established SAR for anemia of chronic disease (ACD) and iron homeostasis disorders.

Computational ADME Reference Standard

The compound's well-defined predicted properties, including XLogP of 2.870 and TPSA of 28.680 Ų, make it a suitable reference standard for validating computational models of lipophilicity and membrane permeability . Use of alternative isomers such as 5,6-dichloro-1H-indazole would introduce discrepancies in property predictions, underscoring the need for isomer-specific procurement.

Application
Selection Property
Validation Focus
IDO1/TDO inhibitor lead optimization
4,6-Disubstitution pattern fidelity
Align synthetic derivatives with published SAR
Kinase inhibitor scaffold exploration
Class-level kinase inhibitory profile
Confirm panel selectivity for synthesized compounds
Hepcidin inhibitor programs
Reported 4,6-indazole SAR trajectory
Replicate key intermediates from DS28120313 series
Computational ADME reference
Isomer-specific XLogP and TPSA values
Cross-check predicted properties experimentally

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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